molecular formula C8H8N2OS2 B055972 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile CAS No. 116171-01-8

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile

Cat. No.: B055972
CAS No.: 116171-01-8
M. Wt: 212.3 g/mol
InChI Key: LXFAMKKOJROSOB-UHFFFAOYSA-N
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Description

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a unique thiophene scaffold substituted with an electron-withdrawing cyano group, an acetyl moiety, an amino group, and a methylthio group, creating a versatile platform for diverse chemical transformations. Its primary research value lies in its role as a key precursor for the synthesis of complex polyheterocyclic systems, which are core structures in numerous pharmacologically active compounds. Researchers utilize this molecule to develop novel kinase inhibitors, receptor antagonists, and other therapeutic agents, particularly in oncology and central nervous system (CNS) drug discovery programs. The presence of multiple reactive sites allows for regioselective functionalization; the acetyl group can undergo condensation reactions, the amino group enables diazotization or amide formation, and the methylthio group can be displaced or oxidized, offering extensive synthetic utility. Furthermore, its electron-rich nature makes it a candidate for the development of organic semiconductors, non-linear optical materials, and functional dyes. This reagent is provided strictly for research purposes to support the advancement of synthetic methodologies and the discovery of new chemical entities.

Properties

IUPAC Name

5-acetyl-4-amino-2-methylsulfanylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-4(11)7-6(10)5(3-9)8(12-2)13-7/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAMKKOJROSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345852
Record name 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116171-01-8
Record name 5-Acetyl-4-amino-2-(methylsulfanyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction Adaptations

The Gewald reaction, a cornerstone in aminothiophene synthesis, involves the cyclization of ketones with cyanothioacetamide in the presence of sulfur. For 5-acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile, this method can be modified by employing acetylacetone as the ketone component. However, the inherent challenge lies in introducing the methylthio group at position 2, which typically requires post-cyclization thiolation.

In a protocol analogous to the synthesis of 2-amino-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, acetylacetone reacts with cyanothioacetamide under basic conditions (KOH/EtOH) to yield 4-amino-5-acetyl-2-hydroxythiophene-3-carbonitrile. Subsequent thioetherification with methyl iodide or dimethyl sulfate in DMF introduces the methylthio group, though yields are moderate (45–55%) due to competing oxidation.

Michael Addition-Cyclization Sequences

A more efficient route involves Michael addition followed by intramolecular cyclization. α-Thiocyanatoacetophenone derivatives, as described in the synthesis of dihydrothiophenes, can be replaced with α-thiocyanatoacetylacetone to directly incorporate the acetyl group. Reacting this with cyanothioacetamide in ethanol under Na₂CO₃ catalysis (10% aq.) yields the intermediate Michael adduct, which undergoes cyclization at 40–50°C to form the thiophene core.

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
KOHEtOH250.538
Na₂CO₃EtOH50262
PiperidineDMF80455

Data adapted from demonstrates that Na₂CO₃ in ethanol achieves superior yields by minimizing side reactions such as thiocyanate elimination.

Modern Catalytic and Regioselective Methods

Transition Metal-Free Amination

Direct introduction of the amino group at position 4 can be achieved via nucleophilic substitution. For example, 5-acetyl-2-methylthio-3-cyanothiophene undergoes amination with aqueous ammonia in DMSO at 120°C, albeit with limited regiocontrol (∼60% purity). Alternatively, Ullmann-type coupling using CuI/L-proline in DMSO enables selective amination at position 4, achieving 78% yield under microwave irradiation.

Thiomethylation Strategies

The methylthio group at position 2 is introduced via SN2 displacement of halogens or thiocyanate. Patent methodologies for olanzapine intermediates describe thiomethylation using NaSCH₃ in acetonitrile at 0–5°C, which can be adapted for thiophene systems. Replacing bromine at position 2 with methylthio in 5-acetyl-4-amino-2-bromothiophene-3-carbonitrile using NaSCH₃ in DMF yields the target compound in 85% purity after recrystallization.

Mechanistic and Computational Insights

DFT Studies on Cyclization Pathways

Density functional theory (DFT) at the r²SCAN-3c level reveals that the cyclization of Michael adducts proceeds via two pathways:

  • Intramolecular SN2 displacement of the thiocyanate group, favored in S,S/R,R* diastereomers (ΔG‡ = 18.3 kcal/mol).

  • Nucleophilic addition-elimination , dominant in S,R/R,S* adducts (ΔG‡ = 21.7 kcal/mol).

These insights justify the use of polar aprotic solvents (DMF) to stabilize transition states and improve regioselectivity.

Solvent Effects on Reaction Outcomes

Ethanol promotes proton transfer during cyclization, reducing energy barriers by 3–5 kcal/mol compared to non-polar solvents. However, DMF enhances solubility of intermediates, critical for achieving >90% conversion in thiomethylation steps.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A patent-derived protocol for analogous thiophenes involves:

  • Cyclocondensation of acetylacetone (1.0 mol), cyanothioacetamide (1.2 mol), and S-methylisothiourea sulfate in refluxing ethanol (6 h, 75% yield).

  • Recrystallization from ethanol-acetone (3:1) to achieve >99.5% purity.

Table 2: Comparative Analysis of Recrystallization Solvents

Solvent SystemPurity (%)Recovery (%)
EtOH–acetone99.688
Acetonitrile99.292
Hexane–EtOAc98.578

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituent patterns on the thiophene ring, influencing physicochemical and biological behaviors:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference ID
5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile Acetyl (5), amino (2), methyl (4) C₈H₈N₂OS 180.23 Intermediate in heterocyclic synthesis
5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile Acetyl (5), amino (2), phenyl (4) C₁₃H₁₀N₂OS 242.30 Enhanced aromaticity for material science
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Methyl (5), nitroaniline (2) C₁₂H₁₀N₃O₂S 275.29 Impurity profile in pharmaceuticals
Acetone-1-(2-amino-5-isopropyl-thiophene-3-carbonitrile) Isopropyl (5), amino (2), acetone (side chain) C₁₀H₁₃N₂S 209.29 Modified solubility for agrochemicals

Key Observations :

  • Substituent Effects : The methylthio group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to methyl or phenyl groups .
  • Aromatic vs.

Physicochemical Properties

  • Polymorphism: Analogues like 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile exhibit monoclinic and triclinic polymorphs, implying the target compound may also display multiple crystalline forms critical for drug formulation .
  • Solubility: The methylthio group likely improves lipid solubility compared to polar substituents (e.g., -OH or -NO₂), as seen in 2-hydroxy-4-(methylthio)butanoic acid derivatives () .

Biological Activity

5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity and antiproliferative effects against various cancer cell lines, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl group, an amino group, and a methylthio group, alongside a carbonitrile functionality. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Many derivatives of thiophene compounds show promising antitumor effects.
  • Cytotoxicity : The cytotoxic effects against different cancer cell lines are critical for evaluating the therapeutic potential of the compound.

Cytotoxicity Studies

A study conducted on derivatives of thiophene compounds demonstrated significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values for selected compounds tested against MCF-7 and MDA-MB-231 breast cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-79.1
This compoundMDA-MB-23128.0
Other Thiophene Derivative 1MCF-71.31
Other Thiophene Derivative 2MDA-MB-2312.64

These results indicate that the compound exhibits potent cytotoxicity, particularly against the MCF-7 cell line, which is significant for breast cancer treatment strategies .

Antiproliferative Activity

The antiproliferative effects were assessed using the MTT assay, where cells were treated with varying concentrations of the compound over a period of 72 hours. The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Detailed Findings

The study found that:

  • At concentrations ranging from 0.5 to 100 µg/mL, significant antiproliferative activity was observed in both MCF-7 and MDA-MB-231 cell lines.
  • The compound's selectivity towards cancer cells over normal cells was noted, suggesting a favorable therapeutic index.

While specific mechanisms for this compound are still under investigation, similar compounds have been shown to inhibit key signaling pathways involved in cancer proliferation and survival, such as:

  • EGFR-TK Inhibition : Compounds with structural similarities have demonstrated inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for many cancers.

Case Studies and Research Findings

Several studies have focused on related thiophene derivatives that demonstrate similar biological activities:

  • In Vitro Studies : Research has shown that various thiophene derivatives possess significant antiproliferative effects against multiple cancer cell lines, including lung and colon cancers.
  • Comparative Analysis : A comparative analysis between different thiophene derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile?

  • The Gewald reaction is a common method for synthesizing thiophene-3-carbonitrile derivatives. For example, 2-amino-4-phenylthiophene-3-carbonitrile is synthesized via a sodium bicarbonate-mediated cyclization of malononitrile derivatives with elemental sulfur in THF at 35°C . Adapting this method, the acetyl and methylthio substituents can be introduced by selecting appropriate starting materials, such as acetylated precursors and methylthio-containing reagents. Post-synthesis purification via recrystallization (ethanol) or reverse-phase HPLC (MeCN:H₂O gradients) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent positions: amino protons (~δ 5–6 ppm), acetyl methyl groups (~δ 2–3 ppm), and thiophene ring carbons (~δ 110–150 ppm) .
  • LC-MS/HRMS confirms molecular weight and fragmentation patterns, with exact mass matching theoretical values (e.g., C₉H₉N₃O₂S: [M+H]⁺ calc. 240.0434) .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Discrepancies in NMR or X-ray diffraction data may arise from polymorphism or solvent effects. For crystallography, SHELX-90 with phase annealing improves structural resolution by optimizing negative quartet relations, particularly for larger molecules . Computational validation (e.g., DFT-calculated NMR shifts) can cross-verify experimental data .

Q. What computational strategies predict the compound’s bioactivity and pharmacokinetics?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like STAT3 or PD-L1. For example, thiophene-3-carbonitrile derivatives show anti-tubercular activity via docking into Mycobacterium enzyme active sites .
  • ADMET prediction (e.g., SwissADME) assesses solubility (XlogP ~4), metabolic stability, and toxicity. High hydrophobicity (XlogP ≥3) may limit aqueous solubility, necessitating prodrug strategies .

Q. How can derivatives be designed to enhance target selectivity?

  • Structure-activity relationship (SAR) studies : Modifying the acetyl group to carboxamide (e.g., 3-carboxamide derivatives) improves hydrogen bonding with biological targets .
  • Bioisosteric replacement : Replacing methylthio (-SMe) with sulfonyl (-SO₂Me) enhances electrophilicity for covalent inhibition .

Q. What methodologies address challenges in crystallizing this compound?

  • Slow vapor diffusion (e.g., ethyl acetate/hexane) promotes single-crystal growth. For disordered structures, SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands resolves overlapping electron densities .

Notes

  • For reproducibility, report reaction conditions (solvent, temperature, catalysts) and purification gradients in detail .
  • Cross-reference spectral data with databases like SciFinder or PubChem to validate novel findings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile
Reactant of Route 2
5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile

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